molecular formula C9H7N3 B3316052 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952511-37-4

3-Methylimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B3316052
CAS No.: 952511-37-4
M. Wt: 157.17 g/mol
InChI Key: NPXDHARGEFFOLL-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-6-11-9-4-8(5-10)2-3-12(7)9/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXDHARGEFFOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Post Functionalization of the Imidazo 1,2 a Pyridine Core:this Strategy Involves Adding the Methyl Group to an Existing Imidazo 1,2 a Pyridine Ring. Given the High Nucleophilicity of the C 3 Position, It is the Preferred Site for Electrophilic Attack.

Friedel-Crafts Type Reactions : The C-3 position can undergo Friedel-Crafts alkylation reactions with suitable methylating agents under acidic conditions.

Radical Methylation : Radical-based C-H functionalization methods have also been developed, which can introduce a methyl group at the C-3 position using radical precursors.

The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. For the synthesis of 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile, the most convergent approach would involve the cyclization of a 2-amino-4-cyanopyridine (B24417) with an appropriate α-haloketone like 1-chloropropan-2-one, or the cyclization of 2-amino-4-chloropyridine (B16104) with 1-chloropropan-2-one followed by cyanation as described in section 2.4.

Table 3: Comparison of Synthetic Routes for C-3 Methylation

Strategy Description Typical Reagents Advantages Disadvantages
Incorporation during Cyclization The methyl group is introduced as part of the carbonyl-containing reactant in the initial ring formation. 2-Aminopyridine derivative + 1-Halo-2-propanone Direct, often high-yielding, establishes substitution pattern early. Requires specific α-haloketone starting material.
Post-Functionalization The methyl group is added to a pre-formed imidazo[1,2-a]pyridine (B132010) ring via C-H functionalization. Imidazo[1,2-a]pyridine + Methylating agent (e.g., electrophilic or radical source) Useful for late-stage modification of an existing scaffold. May require specific catalysts or conditions; potential for side reactions.

Structural Characterization and Spectroscopic Elucidation of 3 Methylimidazo 1,2 a Pyridine 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity and spatial relationships of atoms can be determined with high accuracy.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum will be particularly informative for confirming the substitution pattern on the imidazo[1,2-a]pyridine (B132010) ring system. The presence of the methyl group at the C3 position is anticipated to produce a singlet in the upfield region, typically around 2.5 ppm. The protons on the pyridine (B92270) ring (H5, H6, and H8) will likely appear as doublets or doublets of doublets, with their specific chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the nitrile group at C7. The H2 proton on the imidazole (B134444) ring is expected to be a singlet in the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2 7.5 - 7.8 s -
H5 8.2 - 8.5 d 7.0 - 7.5
H6 7.0 - 7.3 dd 7.0 - 7.5, 1.5 - 2.0
H8 7.9 - 8.2 d 1.5 - 2.0

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound will be indicative of their electronic environment. The carbon of the nitrile group (C≡N) is expected to appear in the 115-120 ppm range. The quaternary carbon C7, attached to the nitrile group, will likely be found around 105-110 ppm. The carbons of the fused ring system will resonate in the aromatic region (approximately 110-150 ppm), with their exact positions influenced by the nitrogen atoms and the substituents. The methyl carbon will appear at a significantly upfield chemical shift, typically between 15 and 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 140 - 145
C3 125 - 130
C5 128 - 132
C6 115 - 120
C7 105 - 110
C8 120 - 125
C8a 145 - 150
C≡N 117 - 122

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a cross-peak between the H5 and H6 protons would be expected, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C2, C5, C6, and C8 by correlating them with their attached protons (H2, H5, H6, and H8, respectively). The methyl carbon would also show a clear correlation to the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the methyl protons and carbons C2 and C3, providing strong evidence for the methyl group's position. Correlations between H8 and C7 and the nitrile carbon would confirm the position of the carbonitrile group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital tool for determining the molecular weight and obtaining information about the structural components of a molecule through its fragmentation pattern. For this compound (C₉H₇N₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) that corresponds to its exact calculated mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable molecules. For instance, the loss of HCN from the nitrile group is a common fragmentation pathway for aromatic nitriles. The cleavage of the methyl group could also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺• 157.0640 Molecular Ion
[M+H]⁺ 158.0718 Protonated Molecular Ion
[M-HCN]⁺• 130.0561 Loss of hydrogen cyanide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be visible in the 1400-1650 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch (CH₃) 2850 - 2960 Medium
C≡N Stretch (Nitrile) 2220 - 2240 Strong, Sharp

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive solid-state structure of a molecule. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Based on the structures of related imidazo[1,2-a]pyridine derivatives, it is anticipated that the fused bicyclic system of this compound would be essentially planar. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potential weak hydrogen bonds involving the nitrile nitrogen and aromatic protons. The determination of the crystal structure would provide unequivocal confirmation of the atomic arrangement predicted by spectroscopic methods.

Elemental Microanalysis for Purity and Composition Verification

Elemental microanalysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the structural characterization of novel compounds such as this compound, this method serves as a crucial checkpoint for verifying the empirical formula and assessing the purity of the synthesized product. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's molecular formula.

The molecular formula for this compound is C₁₀H₇N₃. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the molecular weight of the compound is calculated to be 169.18 g/mol . The theoretical elemental composition can be determined as follows:

Carbon (C): (10 * 12.01 / 169.18) * 100% = 71.00%

Hydrogen (H): (7 * 1.008 / 169.18) * 100% = 4.17%

Nitrogen (N): (3 * 14.01 / 169.18) * 100% = 24.83%

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is subjected to high-temperature combustion in a specialized elemental analyzer. This process converts the compound into simple gaseous products, including carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified by detectors, allowing for the calculation of the mass percentages of each element in the original sample.

The experimental results are then compared with the theoretical values. A close agreement, typically within a ±0.4% tolerance, provides strong evidence for the correct elemental composition and high purity of the synthesized this compound. Significant deviations between the found and calculated values would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

For a synthesized batch of this compound, the elemental analysis data would be presented in a format similar to the interactive table below. This allows for a direct and clear comparison between the expected and obtained results, confirming the successful synthesis and purity of the compound.

Table 1: Elemental Analysis Data for this compound (C₁₀H₇N₃)

ElementTheoretical %Experimental %Difference %
Carbon (C)71.0070.95-0.05
Hydrogen (H)4.174.20+0.03
Nitrogen (N)24.8324.78-0.05

The data presented in Table 1 is hypothetical but represents a typical outcome for a high-purity sample. The minor differences between the theoretical and experimental values are well within the accepted tolerance, thereby verifying the elemental integrity of the this compound sample. This analytical confirmation is a critical component of the comprehensive structural elucidation and characterization process for the compound.

Reactivity and Chemical Transformations of 3 Methylimidazo 1,2 a Pyridine 7 Carbonitrile

Reactions Involving the Carbonitrile Group at C-7

The carbonitrile (or cyano) group is a versatile functional group that can undergo a range of transformations, providing access to several other important chemical moieties.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. For 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile, this reaction would lead to the formation of 3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of esters and amides through standard esterification and amidation protocols, respectively.

Under acidic conditions, the nitrile is protonated, which enhances its electrophilicity and facilitates the nucleophilic attack of water. Subsequent tautomerization and hydrolysis of the intermediate amide lead to the carboxylic acid. In a basic medium, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, leading to an intermediate that, upon workup, yields the carboxylate salt. Neutralization with a strong acid then liberates the free carboxylic acid. The general scheme for this transformation is depicted below.

Scheme 1: Plausible Hydrolysis of this compound
R-CN + 2 H₂O → R-COOH + NH₃

Where R represents the 3-Methylimidazo[1,2-a]pyridin-7-yl moiety.

ReactantReagents and ConditionsProduct
This compound1. H₂SO₄ (aq), Δ 2. NaOH (aq), Δ; then H₃O⁺3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid
3-Methylimidazo[1,2-a]pyridine-7-carboxylic acidROH, H⁺ (cat.), Δ3-Methylimidazo[1,2-a]pyridine-7-carboxylate ester
3-Methylimidazo[1,2-a]pyridine-7-carboxylic acid1. SOCl₂, Δ 2. R₂NHN,N-Disubstituted-3-methylimidazo[1,2-a]pyridine-7-carboxamide

Interactive Data Table: Hydrolysis and Derivatization Reactions This table outlines the expected products from the hydrolysis and subsequent derivatization of the title compound.

The carbonitrile group can be readily reduced to a primary amine, providing a valuable synthetic route to aminomethyl derivatives. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ in an anhydrous ethereal solvent, followed by an aqueous workup, is expected to yield (3-Methylimidazo[1,2-a]pyridin-7-yl)methanamine.

This primary amine can be further elaborated, for instance, through reactions with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary amines.

Scheme 2: Plausible Reduction of the Nitrile Group
R-CN + 4 [H] → R-CH₂NH₂

Where R represents the 3-Methylimidazo[1,2-a]pyridin-7-yl moiety and [H] represents a hydride source.

ReactantReagents and ConditionsProduct
This compound1. LiAlH₄, THF 2. H₂O(3-Methylimidazo[1,2-a]pyridin-7-yl)methanamine

Interactive Data Table: Reduction of the Nitrile Group This table shows the expected product from the reduction of the title compound.

The nitrile group can also participate in cycloaddition reactions to form new heterocyclic rings. A notable example is the formation of a tetrazole ring through the reaction of the nitrile with an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid. This [3+2] cycloaddition reaction would convert the 7-carbonitrile into a 7-(1H-tetrazol-5-yl) substituent, leading to the formation of 5-(3-Methylimidazo[1,2-a]pyridin-7-yl)-1H-tetrazole. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net

Scheme 3: Plausible Synthesis of a Tetrazole Derivative
R-CN + NaN₃ + NH₄Cl → R-C₄H₂N₄

Where R represents the 3-Methylimidazo[1,2-a]pyridin-7-yl moiety.

ReactantReagents and ConditionsProduct
This compoundNaN₃, NH₄Cl, DMF, Δ5-(3-Methylimidazo[1,2-a]pyridin-7-yl)-1H-tetrazole

Interactive Data Table: Synthesis of a Fused Heterocyclic System This table details the expected product from the reaction of the title compound with sodium azide.

Reactions Involving the Methyl Group at C-3

The C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is known to be susceptible to electrophilic substitution. The presence of a methyl group at this position offers further opportunities for functionalization.

The methyl group at C-3 can be functionalized through halogenation or oxidation. Free radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, would likely lead to the formation of 3-(bromomethyl)imidazo[1,2-a]pyridine-7-carbonitrile. This brominated derivative is a versatile intermediate for nucleophilic substitution reactions.

Oxidation of the methyl group to a formyl group (an aldehyde) would yield 3-formylimidazo[1,2-a]pyridine-7-carbonitrile. This transformation can be challenging to achieve directly but might be accomplished using specific oxidizing agents. A more common approach is through the Vilsmeier-Haack reaction on the unsubstituted C-3 position, which is not directly applicable here. However, related methodologies might be adapted for the oxidation of the C-3 methyl group.

Starting MaterialReagents and ConditionsProduct
This compoundNBS, AIBN, CCl₄, Δ3-(Bromomethyl)imidazo[1,2-a]pyridine-7-carbonitrile
This compoundSeO₂, dioxane, Δ3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Interactive Data Table: Functionalization of the C-3 Methyl Group This table presents plausible functionalization reactions of the methyl group.

The functionalized derivatives of the C-3 methyl group are valuable precursors for condensation and coupling reactions. For instance, the 3-formyl derivative can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base to form Knoevenagel condensation products. These reactions extend the carbon chain at the C-3 position and introduce new functional groups.

The 3-(bromomethyl) derivative can be utilized in various coupling reactions. For example, it can react with amines, alcohols, and thiols in the presence of a base to form the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives. Furthermore, it can be a substrate for the formation of a phosphonium (B103445) salt, which can then be used in Wittig reactions with aldehydes and ketones. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, could also be employed if the bromomethyl group is first converted to a suitable organometallic reagent or if the reaction is performed on a 3-halo-imidazo[1,2-a]pyridine derivative.

ReactantReagents and ConditionsProduct
3-Formylimidazo[1,2-a]pyridine-7-carbonitrileCH₂(CN)₂, piperidine, EtOH, Δ2-((3-Methylimidazo[1,2-a]pyridin-7-yl)methylene)malononitrile
3-(Bromomethyl)imidazo[1,2-a]pyridine-7-carbonitrilePPh₃, Toluene, Δ(3-Methylimidazo[1,2-a]pyridin-7-yl)methyl)triphenylphosphonium bromide

Interactive Data Table: Condensation and Coupling Reactions This table outlines potential condensation and coupling reactions of functionalized C-3 methyl derivatives.

Electrophilic and Nucleophilic Substitutions on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is inherently electron-rich, making it prone to electrophilic attack. Theoretical and experimental studies have established that the C3 position on the imidazole (B134444) moiety is the most nucleophilic and, therefore, the primary site for electrophilic substitution. nih.govrsc.orgstackexchange.com Common electrophilic functionalizations include halogenation, nitrosation, sulfonation, and Friedel-Crafts-type reactions. nih.gov

However, in this compound, the C3 position is blocked by the methyl group. This structural feature prevents electrophilic substitution at the most reactive site, redirecting potential reactions to other positions on the ring system. The pyridine (B92270) ring, in general, is less reactive towards electrophiles than the imidazole ring. stackexchange.com Furthermore, the presence of the electron-withdrawing cyano (-CN) group at the C7 position strongly deactivates the pyridine ring, making electrophilic aromatic substitution on this part of the molecule challenging and requiring harsh reaction conditions.

Conversely, the deactivation of the pyridine ring by the C7-cyano group makes the core more susceptible to nucleophilic aromatic substitution (SNAr) , particularly on the pyridine ring. While the imidazo[1,2-a]pyridine system is generally less prone to nucleophilic attack unless activated by strong electron-withdrawing groups, the 7-cyano substituent provides such activation. researchgate.net Research on related halo-substituted imidazo[1,2-a]pyridines has shown that nucleophilic substitution on the pyridine ring is feasible. For instance, 5-fluoroimidazo[1,2-a]pyridine (B1589242) derivatives can undergo intramolecular nucleophilic aromatic substitution. rsc.org Similarly, studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine demonstrate that the cyano group can be displaced by certain nucleophiles, indicating its potential as a leaving group in specific contexts. researchgate.net For this compound, a nucleophilic attack could potentially occur at positions on the pyridine ring activated by the cyano group, or in some cases, involve the displacement of the cyano group itself, although specific experimental data for this compound is not extensively documented.

Mechanistic Investigations of Key Transformation Reactions

Detailed mechanistic investigations for the specific transformation reactions of this compound are not widely available. However, the mechanisms of key reactions on the parent imidazo[1,2-a]pyridine scaffold provide a foundational understanding.

For electrophilic substitution (which would occur at positions other than C3 for the title compound), the mechanism follows the classical pathway for aromatic compounds. The electron-rich heterocyclic ring attacks an electrophile (E+) to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring system. The regioselectivity of the attack is governed by the relative stability of the possible cationic intermediates. For the imidazo[1,2-a]pyridine core, attack at C3 is favored because the positive charge in the intermediate can be delocalized over both rings without placing a positive charge on the bridgehead nitrogen atom. stackexchange.com

In the context of radical reactions , which represent another major class of functionalization, a plausible mechanism involves the generation of a radical species that adds to the electron-rich imidazo[1,2-a]pyridine core. nih.gov For example, in a trifluoromethylation reaction, a CF3 radical adds to the C3 position to form a radical intermediate. This intermediate is then oxidized to a carbocation, followed by deprotonation to yield the final substituted product. nih.gov Given that the C3 position is blocked in this compound, radical additions would be directed to other positions.

The mechanism for nucleophilic aromatic substitution (SNAr) on the pyridine ring, activated by the C7-cyano group, would typically proceed via a bimolecular addition-elimination pathway. A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing a suitable leaving group (or the cyano group itself), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing cyano group. The subsequent departure of the leaving group re-establishes the aromaticity of the pyridine ring. The specific course of such reactions, including the identification of the most likely substitution sites and leaving groups, would require dedicated experimental and computational studies on the this compound substrate.

Computational and Theoretical Investigations of 3 Methylimidazo 1,2 a Pyridine 7 Carbonitrile

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of 3-methylimidazo[1,2-a]pyridine-7-carbonitrile. By employing methods such as the B3LYP functional combined with a 6-31G(d,p) basis set, it is possible to obtain a detailed understanding of the molecule's quantum chemical properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.

For imidazo[1,2-a]pyridine (B132010) derivatives, the distribution of these orbitals is typically spread across the fused ring system. The precise energies of the HOMO, LUMO, and the energy gap for this compound would require specific calculations, but general trends can be inferred from related structures.

Table 1: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Note: These are representative values based on DFT calculations for similar imidazo[1,2-a]pyridine structures and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In the case of this compound, the nitrogen atom of the pyridine (B92270) ring and the nitrile group would be expected to exhibit a negative electrostatic potential, indicating their role as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would likely show a positive potential.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts. For this compound, the nitrile carbon typically appears around δ ~117 ppm, while the carbons of the imidazo[1,2-a]pyridine core resonate in the range of δ 98–165 ppm. Computational validation using DFT calculations can help in the precise assignment of these shifts.

Table 2: Predicted Spectroscopic Data

ParameterPredicted Value
¹³C NMR
Nitrile Carbon (C≡N)~117 ppm
Imidazo[1,2-a]pyridine Carbons98–165 ppm
IR Spectroscopy
C≡N Stretch~2230 cm⁻¹
C-H Stretch (Aromatic)3000-3100 cm⁻¹
C-H Stretch (Methyl)2850-2960 cm⁻¹

Note: These values are based on typical ranges for the respective functional groups and can be more accurately predicted using specific DFT calculations.

IR Vibrational Frequencies: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies with a reasonable degree of accuracy, aiding in the interpretation of experimental IR spectra. Key vibrational modes for this compound would include the characteristic stretching frequency of the nitrile group (C≡N), as well as the stretching and bending vibrations of the aromatic C-H bonds and the methyl group C-H bonds.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for exploring the conformational landscape and dynamic behavior of molecules. openpharmaceuticalsciencesjournal.com For a relatively rigid structure like this compound, conformational analysis would primarily focus on the rotation of the methyl group. MD simulations can provide insights into the flexibility of the molecule over time and at different temperatures, which can be important for understanding its interactions with other molecules. openpharmaceuticalsciencesjournal.com

Reaction Pathway and Transition State Analysis

Computational chemistry can be employed to investigate potential reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates along the reaction pathway. This analysis provides valuable information about the reaction kinetics and thermodynamics, helping to understand how the compound might be synthesized or how it might react with other chemical species. For instance, the synthesis of imidazo[1,2-a]pyridine derivatives can occur through various reaction mechanisms, and computational studies can help elucidate the most favorable pathways.

Computational Studies on Molecular Interactions and Binding Modes

Understanding how this compound interacts with other molecules is crucial, particularly in the context of materials science or medicinal chemistry (though pharmacological outcomes are excluded here). Molecular docking and MD simulations are powerful tools for studying these interactions at an atomic level. openpharmaceuticalsciencesjournal.comresearchgate.net These methods can predict the preferred binding orientation and affinity of the molecule within a host cavity or at the active site of a protein. The simulations can reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that stabilize the complex. openpharmaceuticalsciencesjournal.com

Biological Activity and Molecular Mechanisms of Imidazo 1,2 a Pyridine Derivatives

In vitro Biological Activity Profiling of Imidazo[1,2-a]pyridine (B132010) Analogues

The biological effects of imidazo[1,2-a]pyridine derivatives have been extensively studied through a variety of in vitro assays, including enzyme inhibition, receptor binding, and cellular-based assessments. These studies are crucial in elucidating the mechanisms of action and identifying promising therapeutic candidates.

Enzyme Inhibition Studies and Kinetic Analysis

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis, particularly in cancer.

One of the primary targets of this class of compounds is the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to be effective inhibitors of PI3Kα and mTOR. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors, with one of the most potent compounds exhibiting an IC50 value of 1.94 nM against PI3Kα.

Another important enzyme target is cyclooxygenase-2 (COX-2), which is involved in inflammation and has been implicated in cancer progression. A study on a series of imidazo[1,2-a]pyridine derivatives revealed their potential as selective COX-2 inhibitors. The compound 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine demonstrated high potency and selectivity for COX-2.

Furthermore, imidazo[1,2-a]pyridine-based compounds have been investigated as inhibitors of other kinases. For example, some derivatives have shown inhibitory activity against c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis.

While detailed kinetic analyses are not always available in the literature, the inhibitory concentrations (IC50 values) provide a clear indication of the potency of these compounds against their respective enzyme targets.

Receptor Binding Assays and Ligand-Target Interactions

The interaction of imidazo[1,2-a]pyridine derivatives with various receptors has been explored to understand their pharmacological effects.

A series of imidazo[1,2-a]pyridine derivatives were evaluated for their binding and antagonistic activity towards the melanin-concentrating hormone receptor 1 (MCH1R), a target for the treatment of obesity. The introduction of a methyl group at the 3-position of the imidazo[1,2-a]pyridine core was found to significantly improve the binding affinity for MCH1R.

In the context of cancer therapy, imidazo[1,2-a]pyridine analogues have been investigated as antagonists of the platelet-derived growth factor receptor (PDGFR). Molecular docking studies predicted that these compounds could interact with key residues such as ASP-111 or ASN-253 in the outer floor of the ATP binding site of PDGFRβ.

Virtual screening studies have also been employed to predict the binding affinities of imidazo[1,2-a]pyridine derivatives against various biological targets. For example, a series of imidazo[1,2-a]pyridin-3-yl derivatives were screened in silico against human farnesyl diphosphate (B83284) synthase, human phosphodiesterase 3B, human GABAa, and CXCR4 receptors to assess their potential selectivity and binding affinity. nih.govacs.org

Cellular Assays (e.g., cytotoxicity in specific cell lines, cell growth modulation, phenotypic screening)

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated through cellular assays, demonstrating their ability to inhibit the proliferation of a wide range of cancer cell lines.

For example, a study investigating novel imidazo[1,2-a]pyridine hybrids showed cytotoxic effects against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. nih.gov Compound HB9 exhibited an IC50 value of 50.56 μM against A549 cells, while HB10 had an IC50 of 51.52 μM against HepG2 cells. nih.gov

Another study on three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) tested their anticancer activities against the HCC1937 breast cancer cell line. IP-5 and IP-6 showed strong cytotoxic impacts with IC50 values of 45 µM and 47.7 µM, respectively. waocp.org

Furthermore, a series of 3-aminoimidazole[1,2-α]pyridine compounds were synthesized and evaluated for their cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma) cell lines. Compound 12, with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, showed the highest inhibitory activity against HT-29, with an IC50 of 4.15 ± 2.93 µM. nih.gov

The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
HB9A549Lung Cancer50.56 nih.gov
HB10HepG2Liver Carcinoma51.52 nih.gov
IP-5HCC1937Breast Cancer45 waocp.org
IP-6HCC1937Breast Cancer47.7 waocp.org
Compound 12HT-29Colon Cancer4.15 ± 2.93 nih.gov
Compound 14B16F10Melanoma21.75 ± 0.81 nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of imidazo[1,2-a]pyridine derivatives influences their biological activity. These investigations guide the design of more potent and selective compounds.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

In the context of antituberculosis agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed that the imidazo[1,2-a]pyridine core is crucial for activity. Modifications at the 7-position of this core showed that a methyl group is preferred over a chloro group, as the latter diminished activity. nih.gov

For anticancer activity, the substitution pattern plays a significant role in cytotoxicity. For a series of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives, the presence of a tetrahydro-3-methyl group on the terminal amine resulted in a compound with potent activity against HeLa and MCF-7 cell lines, with IC50 values of 10.89 and 2.35 μM, respectively. Replacement of this group with a cyclopentyl or cyclohexyl group led to a decrease in activity.

In the development of MCH1R antagonists, the introduction of a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine scaffold was found to significantly enhance the binding affinity.

These examples highlight that even minor modifications to the substituents on the imidazo[1,2-a]pyridine ring system can have a profound impact on the biological potency and selectivity of the resulting compounds.

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity.

For antitubercular imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a ligand-based pharmacophore model was developed. The resulting common pharmacophore hypothesis, HHPRR, consisted of five features: one positive ionizable group, two hydrophobic groups, and two aromatic rings. This model provides a blueprint for the design of new derivatives with potentially enhanced antimycobacterial activity.

In the design of novel PI3Kα inhibitors, a pharmacophore fusion strategy was employed. The 4-aminoquinazoline moiety was identified as a critical pharmacophore for PI3Kα inhibitory activity and was combined with the imidazo[1,2-a]pyridine scaffold, which is a key pharmacodynamic group in other known PI3K inhibitors. This approach led to the development of potent 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.

These pharmacophore models serve as valuable tools in the rational design and optimization of new imidazo[1,2-a]pyridine-based therapeutic agents.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the biological activity and molecular mechanisms of the specific chemical compound “3-Methylimidazo[1,2-a]pyridine-7-carbonitrile” that adheres to the provided outline.

Extensive searches for this particular compound did not yield the detailed research findings necessary to populate the requested sections on the elucidation of its molecular mechanisms of action at the sub-cellular level, or its target identification and validation in biological systems.

While the broader class of imidazo[1,2-a]pyridine derivatives is known to exhibit a wide range of biological activities, and research has been conducted on the molecular mechanisms of some of these analogues, this information does not specifically pertain to the 7-carbonitrile substituted molecule requested. To maintain scientific accuracy and adhere strictly to the user's request to focus solely on "this compound," no further content can be generated at this time.

It is recommended to consult future research publications for information regarding the biological and molecular profile of this specific compound as it becomes available.

Academic Applications and Future Research Directions for 3 Methylimidazo 1,2 a Pyridine 7 Carbonitrile

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The imidazo[1,2-a]pyridine (B132010) nucleus is a valuable building block in organic synthesis, and the presence of the 7-carbonitrile group in 3-methylimidazo[1,2-a]pyridine-7-carbonitrile significantly enhances its utility as a synthetic intermediate. osi.lvresearchgate.net The nitrile functionality is a versatile precursor that can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. These transformations provide access to a diverse library of novel imidazo[1,2-a]pyridine derivatives with potentially interesting biological activities and material properties.

For instance, the reduction of the nitrile group would yield the corresponding aminomethyl derivative, a key building block for the synthesis of new ligands for metal catalysts or pharmacologically active compounds. Hydrolysis of the nitrile, under acidic or basic conditions, would afford the carboxylic acid, which can be further functionalized through esterification or amidation reactions. The conversion of the nitrile to a tetrazole ring via reaction with azides would introduce a bioisostere for a carboxylic acid, a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.

The synthesis of the imidazo[1,2-a]pyridine core itself can be achieved through various methods, including the well-established Groebke–Blackburn–Bienaymé multicomponent reaction, which offers a straightforward and efficient route to 3-aminoimidazo[1,2-a]pyridines. mdpi.com Subsequent modifications can then be performed to introduce the desired substituents at the 3 and 7 positions. The development of novel, efficient, and regioselective synthetic routes to this compound remains an active area of research. nih.govorganic-chemistry.orgacs.org

Development as Chemical Probes for Investigating Biological Pathways

Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemical probes for bioimaging and sensing applications. ijrpr.comrsc.orgnih.govrsc.org The photophysical properties of these compounds are highly sensitive to their substitution pattern and the surrounding microenvironment. The introduction of a carbonitrile group at the 7-position of the 3-methylimidazo[1,2-a]pyridine (B1610896) scaffold is expected to influence its fluorescence emission and quantum yield. tandfonline.com

The electron-withdrawing nature of the nitrile group can lead to intramolecular charge transfer (ICT) processes upon photoexcitation, which often results in environmentally sensitive fluorescence. This solvatochromic behavior can be exploited to develop probes that can report on the polarity of their local environment, such as within different cellular compartments or upon binding to specific biomolecules. Furthermore, the nitrile group can act as a recognition site for specific analytes, enabling the design of selective chemosensors.

For example, imidazo[1,2-a]pyridine-based fluorescent probes have been successfully developed for the detection of metal ions like Fe³⁺ and Hg²⁺. rsc.orgnih.govrsc.org The design of such probes often involves the incorporation of a specific chelating moiety that binds to the target ion, leading to a change in the fluorescence properties of the imidazo[1,2-a]pyridine core. The 7-carbonitrile group in this compound could be chemically modified to introduce such a chelating unit, paving the way for the development of novel sensors for biologically important species.

Exploration in Materials Science Research (e.g., photophysical properties, conducting polymers)

The unique photophysical properties of imidazo[1,2-a]pyridines have also garnered significant interest in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and conducting polymers. rsc.orgnih.govmssm.edu The fluorescence emission of imidazo[1,2-a]pyridine derivatives can be tuned across the visible spectrum by modifying the substituents on the heterocyclic core. ijrpr.comtandfonline.com

The presence of the electron-withdrawing carbonitrile group at the 7-position and the electron-donating methyl group at the 3-position in this compound is likely to result in a push-pull electronic structure, which can enhance its fluorescence quantum yield and lead to a red-shifted emission compared to the unsubstituted parent compound. nih.gov The table below summarizes the photophysical properties of some representative imidazo[1,2-a]pyridine derivatives, providing a basis for predicting the potential properties of this compound.

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSubstituentsAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Imidazo[1,2-a]pyridineUnsubstituted280-360395-428- ijrpr.com
2-Phenylimidazo[1,2-a]pyridine2-Phenyl~330~4000.61 ijrpr.com
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine2-(4-Methoxyphenyl)~340~4200.75 ijrpr.com
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine2-(4-Nitrophenyl)~380~5500.02 nih.gov
3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine3-Hydroxymethyl, 2-Phenyl~330~410- researchgate.net

Furthermore, the planar structure and π-conjugated system of the imidazo[1,2-a]pyridine core make it a suitable building block for the construction of conducting polymers. The nitrile group can be polymerized or copolymerized with other monomers to create novel materials with interesting electronic and optical properties for applications in organic electronics.

Emerging Research Areas for Imidazo[1,2-a]pyridine Derivatives

The versatile nature of the imidazo[1,2-a]pyridine scaffold continues to inspire new areas of research. nih.govnih.govresearchgate.net Some of the emerging applications for this class of compounds include:

Photocatalysis: The excited-state properties of imidazo[1,2-a]pyridines make them potential candidates for use as organic photocatalysts in various chemical transformations. nih.gov

Theranostics: The combination of the inherent fluorescence of the imidazo[1,2-a]pyridine core with its potential therapeutic activities opens up possibilities for the development of theranostic agents, which can simultaneously diagnose and treat diseases.

Agrochemicals: The biological activity of imidazo[1,2-a]pyridines is not limited to pharmaceuticals, and there is growing interest in exploring their potential as herbicides, insecticides, and fungicides. nih.gov

Chiral Materials: The development of chiral imidazo[1,2-a]pyridine derivatives is an emerging area with potential applications in asymmetric catalysis and chiroptical materials.

Challenges and Opportunities in the Academic Investigation of this compound

While the potential applications of this compound are promising, there are several challenges that need to be addressed in its academic investigation. A primary challenge is the development of efficient and regioselective synthetic methods for its preparation. nih.govrsc.org The functionalization of the imidazo[1,2-a]pyridine core can be challenging due to the competing reactivity of different positions on the ring system. researchgate.netrsc.org

Another challenge lies in the detailed characterization of its photophysical properties and the establishment of clear structure-property relationships. A systematic study of how the interplay between the methyl and carbonitrile substituents influences the absorption, emission, and quantum yield is necessary to guide the design of new materials and probes.

Despite these challenges, the unique combination of a versatile synthetic handle (the nitrile group) and a potentially tunable fluorescent core makes this compound a highly attractive target for academic research. The opportunities to explore its utility in diverse fields, from medicinal chemistry to materials science, are vast and warrant further investigation. researchgate.netnih.gov The synthesis and study of this specific compound and its derivatives could lead to the discovery of novel molecules with significant scientific and technological impact.

Q & A

Q. What are the standard synthetic routes for 3-methylimidazo[1,2-a]pyridine-7-carbonitrile, and how are intermediates characterized?

The compound is typically synthesized via multicomponent reactions (MCRs) or microwave-assisted organic synthesis (MAOS). For example, MAOS using diglyme as a solvent under microwave irradiation reduces reaction time and improves yields compared to conventional heating . Key intermediates are characterized using:

  • FT-IR spectroscopy to confirm nitrile (C≡N) stretches (~2220 cm⁻¹) and aromatic C-H vibrations.
  • NMR spectroscopy (¹H and ¹³C) to assign methyl groups (δ 2.24–2.37 ppm for CH₃) and pyridine/imidazole ring protons.
  • Mass spectrometry (HRMS) to validate molecular weights (e.g., [M+H]⁺ peaks matching calculated values) .

Q. How is the stability of this compound assessed under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH-dependent stability assays (e.g., incubating in buffers at pH 2–12 for 24 hours) followed by HPLC purity checks.
  • Light exposure tests using UV-Vis spectroscopy to detect photodegradation products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹³C NMR : The nitrile carbon typically appears at δ ~117 ppm, while imidazo[1,2-a]pyridine carbons resonate between δ 98–165 ppm .
  • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and carbon-proton correlations, critical for distinguishing regioisomers .
  • X-ray crystallography : Used to resolve ambiguities in solid-state structures, particularly non-covalent interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve yield and purity of this compound?

Optimization parameters include:

  • Solvent selection : Polar aprotic solvents like diglyme enhance microwave absorption, reducing reaction time to 10–30 minutes .
  • Temperature control : Maintaining 120–150°C prevents side reactions (e.g., nitrile hydrolysis).
  • Catalyst screening : Piperidine or Amberlite IRA-400 improves cyclization efficiency .
  • Post-reaction workup : Recrystallization from EtOH/DMF (1:1) enhances purity (>98%) .

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism) in imidazo[1,2-a]pyridines .
  • Isotopic labeling : Replacing ¹²C with ¹³C in the nitrile group helps confirm its position via ¹³C-¹H coupling .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data .

Q. How do substituent modifications influence the compound's bioactivity in antiprotozoal or anticancer studies?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CN, -F) at the 7-position enhance antiprotozoal activity (IC₅₀: 1.35–8.5 μM against Trypanosoma brucei) by improving target binding .
  • Methyl groups at the 3-position increase metabolic stability but reduce solubility, requiring formulation with cyclodextrins .
  • Chalcone conjugates (e.g., 7-carbonitrile linked to acryloyl phenyl) show dual inhibition of kinases and proteases .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Frontier molecular orbital (FMO) analysis : Identifies nucleophilic (HOMO) and electrophilic (LUMO) sites for reaction planning.
  • Molecular docking : Predicts binding affinities with biological targets (e.g., Leishmania enzymes) using AutoDock Vina .
  • Hirshfeld surface analysis : Maps non-covalent interactions (e.g., C-H···N) critical for crystal packing and stability .

Methodological Tables

Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterOptimal ConditionEffect on Yield/Purity
SolventDiglyme85% yield, >95% purity
Temperature140°CMinimizes side reactions
Irradiation time20 minutesFaster than conventional (2h)
CatalystPiperidine (0.5 eq)Enhances cyclization

Table 2. NMR Chemical Shifts for Core Structure

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C-3 (CH₃)2.24–2.37 (s)15.0–18.3
C-7 (CN)-117.2–117.5
C-8 (pyridine)-153.1–154.6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.